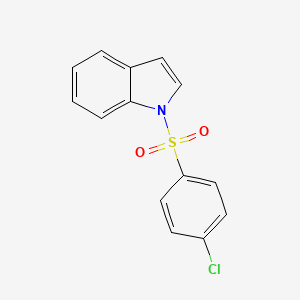

1-(4-Chlorophenyl)sulfonylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAQCFPVLLNGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Chlorophenyl Sulfonylindole and Its Derivatives

Direct Sulfonylation Strategies for Indole (B1671886) Systems

Direct sulfonylation of the indole ring is a primary method for synthesizing sulfonylindoles. The regioselectivity of this reaction—whether the sulfonyl group attaches to the nitrogen (N-1), the C-2, or the C-3 position—is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and sulfonating agent.

Regioselective N-Sulfonylation Approaches

The synthesis of N-sulfonylated indoles, such as 1-(4-chlorophenyl)sulfonylindole, is typically achieved through the reaction of an indole with a sulfonyl chloride in the presence of a base. This method is generally regioselective for the nitrogen atom due to its higher nucleophilicity compared to the carbon atoms of the indole ring.

For instance, the reaction of ethyl isonipecotate with 4-chlorophenylsulfonyl chloride in the presence of aqueous sodium carbonate at a controlled pH of 10.0 leads to the formation of the corresponding N-sulfonylated product. scielo.br While this example involves a piperidine (B6355638) derivative, the principle applies to the N-sulfonylation of indole itself. The use of a base is crucial to deprotonate the indole nitrogen, thereby increasing its reactivity towards the electrophilic sulfonyl chloride.

Regioselective C-2 Sulfonylation of Indoles

While N-sulfonylation is often the default pathway, specific methods have been developed to achieve regioselective sulfonylation at the C-2 position of the indole ring. This is a valuable transformation as 2-sulfonylindoles are important building blocks in medicinal chemistry. mdpi.com

A facile and efficient method for the regioselective C-2 sulfonylation of indoles involves the use of molecular iodine. acs.orgacs.orgelsevierpure.com This approach utilizes sodium sulfinates as the sulfonyl source and proceeds under mild conditions, typically at room temperature. acs.orgacs.org The reaction is highly regioselective, affording 2-sulfonylated indoles in yields of up to 96%. acs.orgacs.orgelsevierpure.com The reaction of indole with sodium p-toluenesulfinate and iodine in methanol (B129727) at room temperature serves as a representative example of this methodology. acs.org

The proposed mechanism involves the in-situ formation of a sulfonyl iodide from the reaction of the sodium sulfinate with iodine. This sulfonyl iodide then reacts with the indole, leading to the C-2 sulfonylated product. acs.org This method offers a significant advantage as it avoids the use of metal catalysts. nih.gov

Table 1: Iodine-Mediated C-2 Sulfonylation of Indoles

| Indole Derivative | Sulfonylating Agent | Solvent | Yield (%) | Reference |

| Indole | Sodium p-toluenesulfinate | Methanol | 42-96 | acs.org |

| Various Indoles | Sodium Sulfinates | Neutral Solvent | up to 96 | acs.org |

An environmentally benign approach for the synthesis of 2-sulfonylindoles utilizes potassium iodide (KI) as a catalyst in water. researchgate.netrsc.org This method employs arylsulfonyl hydrazides, sulfinic acids, or sodium sulfinates as the sulfur source and hydrogen peroxide as the oxidant. rsc.org The reaction is remarkably fast, with some 2-sulfonylated products being formed in good to excellent yields within just 5 minutes. rsc.org This protocol is not only efficient but also adheres to the principles of green chemistry by using water as the solvent. researchgate.net

A plausible mechanism for this transformation involves the in-situ generation of molecular iodine from KI and H2O2. The iodine then activates the indole and the sulfonyl source, leading to the formation of the C-2 sulfonylated product. rsc.org

Table 2: KI-Catalyzed C-2 Sulfonylation of Indoles in Water

| Indole Derivative | Sulfur Source | Oxidant | Yield (%) | Time (min) | Reference |

| Substituted Indoles | Arylsulfonyl hydrazides | H2O2 | Good to Excellent | 5 | rsc.org |

| Substituted Indoles | 4-Methylbenzenesulfinic acid | H2O2 | Good to Excellent | 5 | rsc.org |

| Substituted Indoles | Sodium 4-methylbenzenesulfinate | H2O2 | Good to Excellent | 5 | rsc.org |

Electrochemical synthesis offers a green and efficient alternative for the C-2 sulfonylation of indoles. rsc.orgrsc.org This method avoids the use of chemical oxidants and often proceeds under mild conditions. rsc.org One such approach involves the electrolysis of C2,C3-unsubstituted indoles with arylsulfonyl hydrazides in the presence of ammonium (B1175870) bromide, which acts as both a redox catalyst and an electrolyte. rsc.orgrsc.org

Another electrochemical method facilitates the direct sulfonylation of indoles with inorganic sulfites and alcohols, yielding indoyl sulfonate esters. acs.org This process is notable for its use of readily available and cost-effective inorganic sulfites as the SO2 source in an undivided electrolysis cell. acs.org

The mechanism of electrochemical sulfonylation typically involves the anodic oxidation of the indole to a radical cation, which then reacts with the sulfonyl source. rsc.org

C-3 Sulfonylation Pathways for Indoles

The C-3 position of indole is electronically rich and is often the preferred site for electrophilic substitution. Consequently, a variety of methods have been developed for the regioselective C-3 sulfonylation of indoles.

One common approach involves the use of sulfonyl chlorides in the presence of a Lewis acid catalyst, such as indium tribromide (InBr3). researchgate.net This method provides high yields of 3-arylsulfonyl indoles with excellent regioselectivity at ambient temperature. researchgate.net

Copper-catalyzed reactions have also emerged as a powerful tool for C-3 sulfonylation. For example, the reaction of indoles with sodium sulfinates in the presence of a copper catalyst affords 3-sulfenylindoles in good to excellent yields. nih.gov In this process, DMF serves as both the solvent and a reductant. nih.gov

Furthermore, the C-3 sulfenylation of N-sulfonyl protected 7-azaindoles with sulfonyl chlorides can be promoted by tetrabutylammonium (B224687) iodide (TBAI). rsc.org This reaction proceeds without the need for transition-metal catalysts, strong oxidants, or bases. rsc.org

The development of these regioselective C-3 sulfonylation methods is crucial for the synthesis of a wide range of biologically active molecules and functional materials. sioc-journal.cn

Synthesis of Substituted this compound Analogues

The preparation of substituted this compound analogues involves a variety of synthetic techniques that allow for the modification of the indole ring and the introduction of different substituents. These methods are crucial for creating a library of compounds with diverse structures and potential activities.

Alkylation and Cyclization Reactions on Indole Precursors

Alkylation and cyclization reactions are fundamental strategies for building and modifying the indole framework. In the synthesis of furano[2,3-g]indoles, a key intermediate, 3-(4-chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehyde, undergoes alkylation at the phenolic hydroxyl group with α-haloketones. researchgate.net This is followed by a base-mediated cyclization to form the furan (B31954) ring fused to the indole core. researchgate.net The N-tosyl protecting group on the indole nitrogen is crucial to prevent alkylation at this position and can be subsequently removed using potassium hydroxide (B78521) in methanol. researchgate.net

Another approach involves the tandem dehydrogenative alkylation and cyclization of hydrazides catalyzed by manganese(I). rsc.org This sustainable method utilizes readily available alcohols and generates water as the only byproduct. rsc.org The reaction proceeds through a sequence of selective bond activations and formations, facilitated by amine-amide metal-ligand cooperation. rsc.org

Furthermore, direct N-alkylation of 1-sulfonyl-1H-indazoles has been reported, which under basic conditions can lead to either N-alkylated indazoles or undergo a Kemp elimination to form 2-(p-tosylamino)benzonitriles. researchgate.net These products can then be further transformed in one-pot reactions to generate a variety of derivatives. researchgate.net

Table 1: Examples of Alkylation and Cyclization Reactions

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-(4-Chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehyde | i. α-haloketone, base; ii. base | N-tosylated furano[2,3-g]indole | High | researchgate.net |

| Hydrazides and alcohols | Mn(I) catalyst | Fused heterocyclic compounds | Not specified | rsc.org |

| 1-Sulfonyl-1H-indazoles | Base, alkyl halide | N-alkyl indazoles | Good | researchgate.net |

Cross-Coupling Reactions in Sulfonylindole Synthesis

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of complex organic molecules, including sulfonylindole derivatives. nih.gov Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings are instrumental in this field. nih.govmdpi.comnih.gov

For instance, polysubstituted indole-2-carbonitriles can be prepared through the cross-coupling of 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles. mdpi.comnih.gov The reactivity of the iodine at the 3-position of the indole ring is exploited in various cross-coupling reactions to introduce a wide range of substituents. mdpi.comnih.gov The Sonogashira reaction, in particular, has been successfully employed to couple terminal alkynes with 3-iodoindole derivatives, affording di-, tri-, and tetra-substituted indole-2-carbonitriles. mdpi.comnih.gov

The Suzuki-Miyaura reaction is another key method, often utilized for the synthesis of biaryl compounds. walisongo.ac.id It involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. walisongo.ac.id This reaction has been applied in the synthesis of various natural products and biologically active molecules. nih.gov

Table 2: Cross-Coupling Reactions in Indole Derivatization

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Sonogashira | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, terminal alkynes | Pd(II), CuI | 3-Alkynyl-indole-2-carbonitriles | mdpi.comnih.gov |

| Suzuki-Miyaura | Phenylboronic acid, 4-iodoanisole | Pd(PPh3)4 or Dupont's catalyst | 4-Methoxybiphenyl | walisongo.ac.id |

| Heck | Phenyl triflate, 2,3-dihydrofuran | Pd(OAc)2, PPh3 | 2-Phenyl-2,3-dihydrofuran | wiley-vch.de |

Photoinduced Cyclization Cascades Involving Sulfonyl Moieties

Visible-light-induced photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis. nih.gov This approach allows for the generation of radical species under mild conditions, which can then participate in cascade reactions to form complex molecular architectures. nih.gov

A notable example is the visible-light-induced radical cascade sulfonylation/cyclization for the synthesis of indole-fused pyridine (B92270) derivatives. nih.gov This method utilizes a Ru(bpy)₃Cl₂·6H₂O photocatalyst and an oxidant to generate a sulfonyl radical, which initiates a cascade cyclization, leading to the formation of diverse indole-fused pyridines in moderate to good yields. nih.gov The use of visible light as an energy source and the generation of molecular nitrogen as a byproduct make this transformation environmentally friendly. nih.gov

Another application of photochemistry is the photo-induced difluoromethylation-cyclization of N-alkene tethered indoles. researchgate.net This reaction uses a tetrazole sulfone reagent as a source of the difluoromethyl radical under visible light, leading to the synthesis of tetrahydropyrido[1,2-a]indoles. researchgate.net Mechanistic studies have indicated the involvement of a difluoromethyl radical and a single electron transfer process. researchgate.net

Multicomponent Reaction (MCR) Applications in Indole Derivatization

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. tesisenred.net MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. tesisenred.net

In the context of indole derivatization, MCRs have been employed to synthesize complex heterocyclic systems. For example, the Ugi reaction, a well-known MCR, has been utilized in combination with other transformations to create fused nitrogen heterocycles. beilstein-journals.org The reactivity of indole-2-carboxaldehyde has been explored in MCRs, leading to the discovery of 6-substituted indolo[3,2-b]carbazoles. tesisenred.net

Mechanistic Investigations of Sulfonylindole Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. For the synthesis of this compound derivatives, various mechanistic studies have been conducted.

In the visible-light-induced radical cascade sulfonylation/cyclization, the proposed mechanism involves the initial generation of a sulfonyl radical from a sulfonyl chloride precursor through a single-electron transfer process mediated by the photocatalyst. nih.govresearchgate.net This radical then adds to an unsaturated bond, initiating a cyclization cascade that ultimately leads to the formation of the fused heterocyclic product. nih.gov

For photo-induced difluoromethylation-cyclization, mechanistic experiments suggest the involvement of a difluoromethyl radical generated from the tetrazole sulfone reagent. researchgate.net This radical then participates in a cyclization reaction with the tethered alkene on the indole nitrogen. researchgate.net

In the case of multicomponent reactions, the mechanism often involves a series of sequential steps, such as the formation of an imine or enamine intermediate, which then undergoes further reactions with the other components. tesisenred.net For instance, the Ugi reaction typically proceeds through the formation of a Schiff base from an amine and a carbonyl compound, followed by the addition of an isocyanide and a carboxylic acid. beilstein-journals.org

DFT calculations have also been employed to rationalize the observed regioselectivity and stereoselectivity in some of these reactions, such as the 8-endo sulfonyl cyclization to form medium-sized benzo[b]azocines. researchgate.net

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

The combination of Nuclear Magnetic Resonance (NMR) and Vibrational (FT-IR and Raman) spectroscopy offers a powerful approach for the unambiguous structural determination of organic molecules. While NMR spectroscopy provides detailed information about the hydrogen and carbon framework, vibrational spectroscopy probes the functional groups present in the molecule.

NMR spectroscopy is an indispensable technique for determining the structure of organic compounds by mapping the carbon and hydrogen atoms.

Detailed analysis of the ¹H NMR spectrum of this compound allows for the assignment of each proton to its specific position within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the indole ring are expected to appear in the aromatic region, with distinct signals corresponding to their unique positions. Similarly, the protons of the 4-chlorophenyl group will also resonate in the aromatic region, typically as a set of doublets due to the para-substitution pattern.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole H-3 | Data not available | Data not available | Data not available |

| Indole H-2 | Data not available | Data not available | Data not available |

| Indole H-5 | Data not available | Data not available | Data not available |

| Indole H-6 | Data not available | Data not available | Data not available |

| Indole H-4 | Data not available | Data not available | Data not available |

| Indole H-7 | Data not available | Data not available | Data not available |

| Chlorophenyl H-2', H-6' | Data not available | Data not available | Data not available |

| Chlorophenyl H-3', H-5' | Data not available | Data not available | Data not available |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the indole and 4-chlorophenyl rings are indicative of their electronic environment, influenced by the sulfonyl group and the chlorine atom.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Indole C-2 | Data not available |

| Indole C-3 | Data not available |

| Indole C-3a | Data not available |

| Indole C-4 | Data not available |

| Indole C-5 | Data not available |

| Indole C-6 | Data not available |

| Indole C-7 | Data not available |

| Indole C-7a | Data not available |

| Chlorophenyl C-1' | Data not available |

| Chlorophenyl C-2', C-6' | Data not available |

| Chlorophenyl C-3', C-5' | Data not available |

| Chlorophenyl C-4' | Data not available |

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include those for the S=O stretching of the sulfonyl group, C-S stretching, C-N stretching, aromatic C-H stretching, and the C-Cl stretching.

Table 3: FT-IR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | Data not available |

| Asymmetric SO₂ Stretching | Data not available |

| Symmetric SO₂ Stretching | Data not available |

| Aromatic C=C Stretching | Data not available |

| C-N Stretching | Data not available |

| C-S Stretching | Data not available |

| C-Cl Stretching | Data not available |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the sulfonyl group.

Table 4: Raman Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | Data not available |

| Aromatic Ring Breathing | Data not available |

| Symmetric SO₂ Stretching | Data not available |

| C-S Stretching | Data not available |

| C-Cl Stretching | Data not available |

Mass Spectrometry

Following a comprehensive search of scientific literature and spectral databases, no specific experimental mass spectrometry data for the compound this compound could be located. This includes data from Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), Electron Ionization Mass Spectrometry (EI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

To provide a theoretical framework for the expected mass spectrometric behavior of this compound, general fragmentation patterns of related compounds containing sulfonyl and indole moieties can be considered. However, without experimental data, any discussion of specific fragmentation pathways, ion structures, and their relative abundances would be purely speculative.

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS)

No experimental ESI-MS or HRMS data for this compound is currently available in the public domain.

Electron Ionization Mass Spectrometry (EI-MS)

Specific EI-MS spectra and detailed fragmentation patterns for this compound have not been reported in the reviewed literature.

Computational and Theoretical Studies on 1 4 Chlorophenyl Sulfonylindole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 1-(4-chlorophenyl)sulfonylindole at the atomic level. These methods are instrumental in understanding the molecule's electronic structure, vibrational behavior, and reactivity patterns.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. stackexchange.comnih.gov By finding the lowest energy structure, DFT calculations can determine bond lengths, bond angles, and dihedral angles. For derivatives of this compound, DFT methods, such as B3LYP with various basis sets (e.g., 6-311G**), have been successfully used to obtain optimized geometries that show good agreement with experimental data from techniques like X-ray crystallography. mdpi.comresearchgate.net

Once the optimized geometry is obtained, the same theoretical framework can be used to calculate the molecule's vibrational frequencies. sioc-journal.cnmdpi.com These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. Theoretical vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. mdpi.comnih.gov For similar compounds, a scaling factor is often applied to the calculated frequencies to improve the correlation with experimental values, accounting for factors like anharmonicity and the limitations of the theoretical model. mdpi.com

Table 1: Illustrative Example of Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |

| S=O Asymmetric Stretch | 1350-1300 | 1350-1300 |

| S=O Symmetric Stretch | 1170-1120 | 1170-1120 |

| C-N Stretch | 1300-1200 | 1300-1200 |

| C-S Stretch | 800-700 | 800-700 |

| C-Cl Stretch | 750-650 | 750-650 |

Note: This table provides a generalized range of frequencies for the types of bonds present in the molecule and is for illustrative purposes. Actual values would be specific to the compound and the level of theory used.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. emerginginvestigators.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. wikipedia.orgemerginginvestigators.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. wikipedia.orgniscpr.res.in For compounds related to this compound, DFT calculations have been employed to determine the energies of these frontier orbitals. niscpr.res.inscience.gov This analysis helps in understanding the charge transfer that can occur within the molecule, which is crucial for its reactivity and potential biological activity. niscpr.res.inresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: These values are representative and can vary depending on the specific computational method and basis set employed.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It provides a color-coded map on the molecule's surface, where different colors represent different electrostatic potential values. researchgate.net Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

For molecules like this compound, MEP maps can identify the electron-rich and electron-deficient regions. nih.gov This information is valuable for predicting how the molecule will interact with other molecules, including biological targets like proteins. researchgate.net The MEP analysis can highlight potential sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Mulliken Charge Population Analysis

Mulliken charge population analysis is a method for assigning partial atomic charges to the atoms within a molecule. uni-muenchen.deresearchgate.net This analysis provides a quantitative measure of the electron distribution and is derived from the quantum chemical calculations. niscpr.res.inchemrxiv.org While it has known limitations, such as a strong dependence on the basis set used, it remains a popular method due to its simplicity. uni-muenchen.denih.gov

By calculating the Mulliken charges for each atom in this compound, researchers can gain further insight into the molecule's electronic structure and reactivity. niscpr.res.in For instance, the analysis can reveal which atoms are electron-donating and which are electron-accepting, complementing the information obtained from MEP mapping. niscpr.res.in

Table 3: Example of Calculated Mulliken Charges for Key Atoms

| Atom | Mulliken Charge (a.u.) |

| S | +0.5 to +0.7 |

| O (sulfonyl) | -0.4 to -0.6 |

| N (indole) | -0.3 to -0.5 |

| Cl | -0.1 to -0.2 |

Note: These are generalized values and the actual charges will depend on the computational details.

Molecular Dynamics Simulations and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.govtanaffosjournal.ir In the context of this compound, MD simulations can be used to investigate its interactions with biological macromolecules, such as proteins. researchgate.netunigoa.ac.in These simulations provide a detailed, atomistic view of how the ligand (the small molecule) binds to the protein's active site and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govfrontiersin.org

By simulating the movement of atoms over a period of time, MD can help to understand the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and predict the binding affinity. researchgate.net This information is invaluable in the field of drug design and discovery. nih.gov

Conformational Landscape and Rotational Barriers

The three-dimensional shape of a molecule, or its conformation, can significantly influence its properties and biological activity. Molecules are often flexible and can exist in various conformations, known as rotamers, which arise from rotation around single bonds. wikipedia.org Computational methods can be used to explore the conformational landscape of this compound and to calculate the energy barriers for rotation around key bonds, such as the S-N bond. researchgate.net

Studies on similar 1-(arylsulfonyl)indole molecules have shown that the rotational barrier between different conformers can be in the range of 2.5 to 5.5 kcal/mol. researchgate.net Understanding the preferred conformations and the energy required to interconvert between them is crucial, as only specific conformations may be able to bind effectively to a biological target. msu.edumdpi.com

: An Analysis of Intermolecular Interactions

Detailed research findings on the intermolecular interactions of this compound, including specific data from hydrogen bonding, π-π stacking, and Hirshfeld surface analysis, are not available in the public domain based on the conducted comprehensive search of scientific literature. Therefore, a quantitative analysis and detailed discussion of these specific interactions for the title compound cannot be provided at this time.

While computational and theoretical studies, including crystal structure analysis and Hirshfeld surface analysis, are commonly employed to understand the intermolecular forces that govern the solid-state packing of molecules, specific studies on this compound have not been identified in the searched academic databases. Such studies would be necessary to provide detailed information on:

Hydrogen Bonding: The presence, type (e.g., C-H···O, N-H···O), and geometry (bond lengths and angles) of any hydrogen bonds within the crystal lattice.

π-π Stacking: The existence and nature of π-π stacking interactions between the aromatic indole (B1671886) and chlorophenyl rings, including centroid-centroid distances and slip angles.

In the absence of specific research on this compound, a detailed and accurate presentation of its intermolecular interactions with supporting data tables is not possible.

Biological Activity and Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl Sulfonylindole Derivatives

Broad-Spectrum Biological Activity Profiles of N-Sulfonyl Indoles

N-sulfonyl indoles are a class of compounds that have demonstrated a remarkable range of biological activities, including enzyme and receptor modulation, anti-inflammatory, anticancer, neurological, and antimicrobial effects. nih.govnih.govrsc.orgijpsjournal.combohrium.com The specific nature of the sulfonyl group, along with substitutions on the indole (B1671886) ring, plays a crucial role in determining the potency and selectivity of these derivatives.

Enzyme and Receptor Modulatory Effects

N-sulfonyl indole derivatives have been extensively studied as modulators of various enzymes and receptors. The carboxamide moiety at the 2 and 3 positions of the indole ring has been shown to be critical for their inhibitory properties, enabling hydrogen bonding with a range of proteins and enzymes. nih.gov

One significant area of investigation is their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Studies have shown that 3-benzenesulfonyl indoles containing a 2-carboxamide (B11827560) moiety are effective against HIV-1 reverse transcriptase. nih.gov The presence of both the benzenesulfonyl group and the carboxamide function was found to be essential for anti-HIV-1 activity. nih.gov

Furthermore, N-sulfonyl indoles have been explored as inhibitors of other enzymes. For instance, N-arylsulfonyl and halogenated indolyl derivatives have shown potential as inhibitors of fructose-1,6-bisphosphatase and aldose reductase, respectively. ijpsjournal.com The bulky sulfonyl group in some N-sulfonyl anthranilic acid derivatives allows for selective binding and inhibition of the COX-2 isoform. researchgate.net

Anti-inflammatory Potentials

The anti-inflammatory properties of N-sulfonyl indole derivatives have been a significant focus of research. These compounds often exert their effects through the inhibition of key inflammatory enzymes like cyclooxygenase (COX). nih.govnih.gov

A study on novel N-methylsulfonylindole derivatives revealed that several compounds exhibited significant in vitro anti-inflammatory activity. nih.gov Specifically, compounds 4d , 4e , 5b , and 5d from this study were identified as having the highest anti-inflammatory effects. nih.gov The mechanism of action for some of these compounds involves the dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), which can offer a better safety profile regarding cardiovascular risks. nih.govresearchgate.net

N-sulfonyl anthranilic acid derivatives have also been designed as anti-inflammatory agents that directly target the COX-2 active site. researchgate.net The presence of a bulkier sulfonyl group in these molecules enhances their selective binding to and inhibition of the COX-2 isoform. researchgate.net

Anti-Proliferative and Anticancer Mechanisms

The indole scaffold is a key feature in many anticancer agents, and N-sulfonyl indole derivatives are no exception. nih.govresearchgate.net They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

One study investigated a series of 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone] derivatives for their anticancer activities. dergipark.org.tr The results indicated that the bromine-substituted compound 4c had the most significant antiproliferative activity against HeLa cells. dergipark.org.tr Another study on novel sulfonohydrazides incorporating indole and morpholine (B109124) scaffolds found that compound 5f , with a p-chlorophenyl substituent, showed promising inhibition of both MCF-7 and MDA-MB-468 breast cancer cells. acs.org

The antiproliferative activity of N-sulfonyl-piperidines and N-sulfonyl-tetrahydropyridines has also been evaluated. researchgate.net A notable finding was the selectivity of compound 5f for the resistant WiDr colon cancer cell line, where it induced a G2/M phase arrest. researchgate.net

| Compound | Cancer Cell Line | Activity | Reference |

| 4c | HeLa | Most significant antiproliferative activity | dergipark.org.tr |

| 5f | MCF-7, MDA-MB-468 | Promising inhibition | acs.org |

| 5f | WiDr | Selective activity, G2/M phase arrest | researchgate.net |

Neurological Activities, Including Receptor Ligand Binding (e.g., 5-HT6, D3)

N-sulfonyl indoles have emerged as promising ligands for various neurological targets, particularly serotonin (B10506) (5-HT) receptors. The exclusive distribution of 5-HT6 receptors in brain regions associated with learning and memory makes them an attractive target for cognitive disorders. acs.org

A novel series of 5-piperazinyl methyl-N1-aryl sulfonyl indoles were designed and synthesized as 5-HT6 receptor ligands, with many of the synthesized compounds demonstrating high potency in in vitro radioligand binding assays. acs.org The structural similarity of indole alkaloids to endogenous neurotransmitters contributes to their neurological activity and affinity for serotonin receptors. nih.gov

Antimicrobial Properties

The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netnih.gov N-sulfonyl indole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.

In one study, novel N-methylsulfonylindole derivatives were synthesized and their antimicrobial activity was evaluated. nih.gov Compounds 4b , 4e , and 5d showed selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and/or E. coli. nih.gov Another study reported that N-arylsulfonyl indoles exhibited remarkable inhibitory activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov

Furthermore, research on indolyl acrylamides highlighted the importance of the indole N-sulfonamide group for antibacterial activity against multidrug-resistant Acinetobacter baumannii strains. nih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Indole-based compounds have been extensively investigated for their potential to inhibit this enzyme. researchgate.net

Several studies have reported the synthesis and evaluation of indole-based sulfonamide derivatives as AChE inhibitors. researchgate.netresearchgate.net In one such study, a series of indole-based sulfonamides were synthesized and screened for their AChE inhibitory potential, with some analogs showing potent inhibition. researchgate.net Another study on indole-based sulfonamide derivatives found that analog 9 was a potent inhibitor of both AChE and butyrylcholinesterase (BChE). nih.gov The introduction of electron-withdrawing groups, especially halogens, on the aryl sulfonyl rings of indole sulfonamide derivatives has been shown to improve their cholinesterase inhibitory activity. ijpsjournal.com

Structure-Activity Relationship (SAR) Investigations

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For derivatives of 1-(4-chlorophenyl)sulfonylindole, understanding how modifications to the core structure influence their pharmacological effects is crucial for the design of more potent and selective agents.

Impact of Substituent Position and Nature on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the position and chemical nature of substituents on the indole ring and the sulfonyl group. nih.govnih.gov Research has shown that the introduction of different functional groups at various positions can modulate the compound's interaction with its biological target, thereby affecting its efficacy. nih.gov

For instance, in a series of 7-azaindole (B17877) analogs, which share structural similarities with indole, the positions 1, 3, and 5 of the azaindole ring were identified as the most active sites for substitution. nih.gov The introduction of alkyl, aryl carboxamide, and heterocyclic rings at these positions was found to be particularly successful in enhancing anticancer activity. nih.gov This suggests that the steric and electronic properties of the substituents at these specific locations play a critical role in the molecule's biological function. Disubstitution is also a common strategy to create novel analogs with improved activity. nih.gov

Furthermore, studies on other heterocyclic compounds, such as pyrrole (B145914) derivatives, have also highlighted the importance of substituent effects. nih.govresearchgate.net The chemical structures, natural occurrences, and potential applications across various domains are influenced by these substitutions. nih.gov Investigations into structural alterations of these compounds and their implications on functionality underscore their versatility as foundational elements for developing bioactive compounds. nih.govresearchgate.net

The following table summarizes the impact of different substituents on the biological activity of various heterocyclic compounds, providing insights that may be applicable to this compound derivatives.

| Compound Class | Substituent Type | Position of Substitution | Impact on Biological Activity |

| 7-Azaindole Analogs | Alkyl, Aryl Carboxamide, Heterocyclic Rings | 1, 3, 5 | Enhanced anticancer activity nih.gov |

| Pyrrole Derivatives | Various functional groups | Not specified | Modulation of pharmacological potential nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. srmist.edu.inmdpi.comresearchgate.net This method establishes a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the activity of new, unsynthesized compounds. srmist.edu.inmdpi.com

The general workflow of a QSAR study involves several key steps:

Data Set Selection: A collection of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.comnih.gov

Model Development: Statistical methods are employed to build a model that correlates the descriptors with the biological activity. mdpi.comresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

For instance, in a QSAR study on thiazolidine-4-one derivatives, descriptors such as MLFER_S, GATSe2, Shal, and EstateVSA 6 were found to be positively correlated with antitubercular activity, while SpMAD_Dzs 6 showed a negative correlation. nih.gov This indicates that high polarizability, electronegativity, surface area contributions, and the number of halogen atoms in the derivatives enhance their antitubercular activity. nih.gov

Similarly, a QSAR study on diaryl urea (B33335) derivatives as B-RAF inhibitors revealed that size, degree of branching, aromaticity, and polarizability significantly affected their inhibitory activity. nih.gov These studies demonstrate the power of QSAR in identifying key molecular features that govern biological activity.

The following table provides an overview of common parameters and methods used in QSAR studies.

| QSAR Component | Description | Examples |

| Parameters/Descriptors | Numerical values representing molecular properties. | Lipophilic (logP, π), Electronic (Hammett constant), Steric (Taft's constant), Topological, Quantum chemical. srmist.edu.in |

| Statistical Methods | Techniques used to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), Support Vector Machines (SVM). researchgate.netnih.gov |

| Validation Techniques | Methods to assess the model's robustness and predictability. | Cross-validation (Leave-One-Out), External test set validation. mdpi.com |

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of the biological target, typically a protein or nucleic acid, to design and optimize ligands. nih.govjscimedcentral.comnih.gov This approach has become an integral part of modern drug discovery. researchgate.net

The process of SBDD generally involves:

Target Identification and Validation: Identifying a biological target relevant to the disease of interest.

Structure Determination: Obtaining the 3D structure of the target, often through X-ray crystallography or NMR spectroscopy. jscimedcentral.com

Ligand Design and Docking: Designing or identifying potential ligands that can bind to the target's active site using computational tools like molecular docking. nih.govnih.gov

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity.

Iterative Optimization: Refining the lead compounds based on their binding modes and activity to improve their pharmacological properties.

A key component of SBDD is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govjscimedcentral.com This technique allows for the rapid screening of large compound libraries and helps in understanding the molecular interactions between the ligand and the target. researchgate.net For example, in the design of inhibitors for Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), molecular docking was used to identify a lead compound, which was then modified to create derivatives with enhanced activity and better docking scores. malariaworld.org

The following table outlines the key stages and tools involved in structure-based drug design.

| Stage | Description | Key Tools/Techniques |

| Target Preparation | Obtaining and preparing the 3D structure of the biological target. | X-ray crystallography, NMR spectroscopy, Homology modeling. jscimedcentral.com |

| Ligand Preparation | Generating the 3D structure of the ligand and assigning appropriate chemical properties. | Chemical drawing software, Energy minimization. |

| Molecular Docking | Predicting the binding mode and affinity of the ligand to the target. | AutoDock, Glide, Molegro Virtual Docker. nih.govfrontiersin.org |

| Scoring and Analysis | Evaluating the docked poses and analyzing the intermolecular interactions. | Scoring functions, Visualization software. nih.gov |

Ligand-Target Interaction Studies

Understanding the interactions between a ligand and its biological target at the molecular level is fundamental for rational drug design. Techniques such as molecular docking and biophysical binding assays provide valuable insights into the binding affinity, mode, and specificity of these interactions.

Molecular Docking Simulations for Binding Affinity

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor). nih.govjscimedcentral.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-receptor complex. nih.govscielo.br

The docking process involves two main components: a search algorithm that generates various possible binding poses of the ligand in the receptor's binding site, and a scoring function that estimates the binding affinity for each pose. nih.gov The results of molecular docking simulations are often expressed as a binding energy or a docking score, where a more negative value typically indicates a higher binding affinity. mdpi.comnih.gov

For instance, in a study of 2H-thiopyrano[2,3-b]quinoline derivatives, molecular docking was used to evaluate their binding affinity against the anticancer target CB1a. The compounds exhibited binding affinities ranging from -5.3 to -6.1 kcal/mol, with the derivative having the highest affinity showing the most promising activity. nih.gov Similarly, docking studies on pyrimethamine (B1678524) and cycloguanil (B1669406) analogs against PfDHFR-TS helped in identifying a lead compound with a low re-rank score of -113.748 kcal/mol, indicating strong binding. malariaworld.org Subsequent modifications led to a derivative with an even lower score of -128.458 kcal/mol, suggesting enhanced stability and binding. malariaworld.org

The table below presents examples of binding affinities obtained from molecular docking studies for different classes of compounds.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 nih.gov | Hydrogen bonding, pi-pi interactions nih.gov |

| Pyrimethamine and cycloguanil analogs | PfDHFR-TS | -113.748 (template) malariaworld.org | Not specified |

| Designed PfDHFR-TS inhibitor | PfDHFR-TS | -128.458 malariaworld.org | Not specified |

| Roflumilast (B1684550) | Bovine Serum Albumin (BSA) | -6.43 nih.gov | Hydrophobic interactions nih.gov |

| 4-ethyl phenyl sulfate (B86663) | Bovine Serum Albumin (BSA) | -5.28 plos.org | Hydrogen bonding, pi-alkyl interactions plos.org |

Bovine Serum Albumin (BSA) Binding Studies

Bovine serum albumin (BSA) is a well-characterized transport protein that is often used as a model protein in drug-binding studies due to its structural similarity to human serum albumin (HSA). biointerfaceresearch.com The binding of drugs to serum albumin can significantly influence their pharmacokinetic properties, such as distribution, metabolism, and excretion. biointerfaceresearch.com

Fluorescence spectroscopy is a common technique used to study the interaction between drugs and BSA. scielo.brnih.gov The intrinsic fluorescence of BSA, primarily due to its tryptophan and tyrosine residues, can be quenched upon binding of a ligand. nih.gov By analyzing the fluorescence quenching data, one can determine the binding constant (K), the number of binding sites (n), and the quenching mechanism (static or dynamic). nih.gov

For example, studies on the interaction of various compounds with BSA have demonstrated the utility of this approach. In one study, the binding of roflumilast to BSA was found to occur via a static quenching mechanism, indicating the formation of a stable ground-state complex. nih.gov The thermodynamic parameters obtained from these studies, such as enthalpy (ΔH) and entropy (ΔS) changes, can provide information about the nature of the binding forces. A positive enthalpy and entropy change suggested that hydrophobic interactions were the main driving force for the binding of roflumilast to BSA. nih.gov

Similarly, the interaction of 4-ethyl phenyl sulfate with BSA was also investigated, revealing a decrease in BSA's absorption and fluorescence upon binding, confirming the interaction. plos.org

The following table summarizes key parameters obtained from BSA binding studies for different compounds.

| Compound | Method | Binding Constant (K) | Number of Binding Sites (n) | Quenching Mechanism | Primary Binding Forces |

| Roflumilast | Fluorescence Spectroscopy | Not specified | Not specified | Static nih.gov | Hydrophobic nih.gov |

| AHDMAPPC | Fluorescence Spectroscopy | Determined at different temperatures | ~1 nih.gov | Static nih.gov | Hydrophobic nih.gov |

| 4-ethyl phenyl sulfate | Absorption and Fluorescence Spectroscopy | Not specified | Not specified | Not specified | Hydrophobic plos.org |

Advanced Research Directions and Future Perspectives for 1 4 Chlorophenyl Sulfonylindole

Development of Novel and Efficient Synthetic Pathways

The synthesis of 1-(4-chlorophenyl)sulfonylindole and its analogs is a critical area of research, with an emphasis on developing more efficient, cost-effective, and environmentally benign methodologies. Traditional methods often involve the reaction of an indole (B1671886) precursor with a sulfonyl chloride in the presence of a base. ontosight.ai However, recent advancements are exploring innovative approaches to overcome the limitations of these conventional routes.

One promising direction is the utilization of greener and more sustainable synthetic protocols. For instance, the development of one-pot synthesis procedures minimizes waste and reduces reaction times. researchgate.net Microwave-assisted and ultrasound-assisted organic synthesis are being explored as alternatives to conventional heating, often leading to higher yields and shorter reaction times. researchgate.net

Furthermore, direct C-H functionalization represents a powerful strategy for the synthesis of complex indole derivatives. acs.org Researchers are investigating metal-catalyzed reactions, such as those employing palladium, to directly introduce the sulfonyl group or other functionalities onto the indole ring. researchgate.net Another innovative approach involves the use of sulfonyl hydrazides as an environmentally friendly sulfur source for the sulfonylation of indoles. researchgate.netnih.gov These methods offer a more atom-economical and efficient route to 2-sulfonylindoles and other substituted indole derivatives. researchgate.netnih.govthieme-connect.com The development of domino reactions, such as hydroamination/Fischer indole cyclization, also provides a direct pathway to functionalized indoles. uni-rostock.de

The table below summarizes some of the novel synthetic approaches being explored for indole derivatives, which could be adapted for the synthesis of this compound and its analogs.

Table 1: Novel Synthetic Approaches for Indole Derivatives

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. | Reduced waste, shorter reaction times, and lower costs. researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, and improved purity. researchgate.net |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to accelerate the reaction. | Enhanced reaction rates and yields, often under milder conditions. researchgate.net |

| Direct C-H Functionalization | Involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. | High atom economy and reduced number of synthetic steps. acs.org |

| Metal-Catalyzed Cross-Coupling | Utilizes transition metals like palladium to form new bonds. | Versatile for introducing various functional groups. researchgate.net |

| Use of Sulfonyl Hydrazides | Employs sulfonyl hydrazides as a "green" source of the sulfonyl group. | Environmentally friendly and readily available starting materials. researchgate.netnih.gov |

| Domino Reactions | A sequence of reactions occurs in a single step without the addition of further reagents. | Increased efficiency and complexity in a single operation. uni-rostock.de |

Integration of Advanced Computational Approaches in Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. nih.govdovepress.commdpi.com For this compound derivatives, computational approaches are being used to predict biological activity, optimize structures, and understand interactions with biological targets. nih.govnih.gov

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies. dovepress.com SBDD relies on the three-dimensional structure of the target protein to design ligands that bind with high affinity and selectivity. mdpi.com Molecular docking studies, a cornerstone of SBDD, can predict the binding mode and affinity of this compound analogs to their target proteins. ekb.egunigoa.ac.in Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to refine the design of more effective inhibitors. nih.gov

LBDD, on the other hand, utilizes the knowledge of known active and inactive molecules to build predictive models, such as quantitative structure-activity relationship (QSAR) models and pharmacophore models. mdpi.com These models can then be used to screen virtual libraries of compounds and identify new potential drug candidates. Machine learning and artificial intelligence are also being increasingly applied to analyze large datasets and predict the biological activity of novel compounds. nih.gov

Table 2: Advanced Computational Approaches in Drug Design

| Computational Approach | Description | Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To identify potential binding modes and affinities of derivatives. ekb.egunigoa.ac.in |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | To understand the stability and dynamics of ligand-receptor complexes. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. | To predict the activity of new analogs and guide their design. mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D features of a ligand required for biological activity. | To design novel compounds with improved activity and selectivity. mdpi.com |

| Machine Learning/AI | Uses algorithms to learn from data and make predictions. | To screen large virtual libraries and identify promising new candidates. nih.gov |

Exploration of New Biological Targets and Therapeutic Applications

While sulfonyl-indole derivatives have been investigated for activities such as anti-inflammatory, antimicrobial, and anticancer properties, the exploration of new biological targets and therapeutic applications for this compound is an active area of research. ontosight.ai The unique structural features of this compound, including the indole core, the sulfonyl linker, and the chlorophenyl group, provide a versatile scaffold for interacting with a variety of biological macromolecules. ontosight.ai

Target identification is a crucial first step in this exploration. nih.gov This can be achieved through a combination of experimental techniques, such as affinity chromatography and proteomics, as well as computational approaches like inverse docking. nih.gov By identifying the specific proteins that this compound and its analogs bind to, researchers can uncover new potential therapeutic applications.

For example, derivatives of this scaffold could be investigated for their potential as inhibitors of enzymes involved in neurodegenerative diseases, such as Alzheimer's disease, or as modulators of ion channels implicated in cardiovascular disorders. nih.govresearchgate.net The indole nucleus itself is a common feature in many neurologically active compounds. d-nb.info Furthermore, the anti-proliferative activity of some sulfonyl-indole derivatives suggests their potential as novel anticancer agents, warranting further investigation into their mechanisms of action. ekb.eg

Design and Synthesis of Multi-Target Directed Ligands

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the multifactorial nature of many complex diseases. nih.govmdpi.com This has led to the emergence of the multi-target directed ligand (MTDL) approach, which aims to design single molecules that can modulate multiple biological targets simultaneously. nih.govmdpi.comfrontiersin.org This strategy can offer advantages in terms of improved efficacy and a reduced likelihood of drug resistance. mdpi.com

The this compound scaffold is an attractive starting point for the design of MTDLs. By incorporating additional pharmacophores into the molecule, it is possible to create hybrid compounds that can interact with multiple targets. mdpi.com For instance, a fragment known to inhibit a particular enzyme could be linked to the this compound core to create a dual-action inhibitor. researchgate.net

The design of MTDLs requires a deep understanding of the structure-activity relationships for each target and careful consideration of the linker used to connect the different pharmacophoric elements. mdpi.com Computational methods play a vital role in the rational design of these complex molecules. frontiersin.org The development of MTDLs based on the this compound scaffold holds significant promise for the treatment of complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net

Elucidation of Complex Reaction Mechanisms for Functionalization

A fundamental understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for the development of more efficient and selective synthetic methods. ugto.mx Investigating the intricate details of how these reactions proceed can lead to the discovery of new reactivity patterns and the optimization of reaction conditions.

For example, studying the mechanism of direct C-H functionalization reactions can help in designing more effective catalysts and directing groups. acs.org Elucidating the intermediates and transition states in these reactions can provide valuable insights into the factors that control regioselectivity and stereoselectivity.

Various experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopy, can be employed to probe reaction mechanisms. These experimental findings can be complemented by theoretical calculations, such as density functional theory (DFT), to provide a more complete picture of the reaction pathway. A deeper understanding of these mechanisms will ultimately enable chemists to design more sophisticated and efficient synthetic routes to novel this compound derivatives with tailored properties.

Q & A

Basic: What are the optimized synthetic routes for 1-(4-Chlorophenyl)sulfonylindole, and what critical parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves sulfonylation of indole derivatives using 4-chlorobenzenesulfonyl chloride under basic conditions. Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .

- Catalyst/base selection : Use of anhydrous pyridine or triethylamine as a base enhances nucleophilic substitution efficiency .

- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield optimization (60–80%) requires stoichiometric control of sulfonyl chloride and indole derivatives in a 1:1.2 molar ratio .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify sulfonyl group integration (δ 7.6–8.2 ppm for aromatic protons) and indole backbone signals (δ 6.8–7.5 ppm). F or Cl NMR (if applicable) confirms halogen presence .

- Mass spectrometry (HRMS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ at m/z 306.05 for CHClNOS) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) with UV detection at 254 nm .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms sulfonyl group orientation .

Advanced: How can computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Sulfonyl groups lower electron density on the indole ring, enhancing electrophilic substitution .

- Molecular docking : AutoDock Vina simulates binding affinities with biological targets (e.g., enzymes with sulfonamide-binding pockets). Adjust force fields for van der Waals and electrostatic interactions .

- MD simulations : GROMACS evaluates stability in aqueous/organic solvents, identifying degradation-prone regions (e.g., sulfonyl-oxygen hydrolysis) .

Advanced: How should researchers address discrepancies in solubility data reported for this compound?

Methodological Answer:

- Experimental validation : Use shake-flask method (USP) in buffered solutions (pH 1–13) to measure solubility. Compare with published data (e.g., 0.12 mg/mL in water at 25°C vs. 1.5 mg/mL in DMSO) .

- Thermodynamic modeling : Apply the Yalkowsky equation to reconcile discrepancies caused by polymorphic forms or impurities. Assess logP (calculated ~3.2) to predict solubility in lipid membranes .

- Error analysis : Quantify uncertainties from temperature fluctuations (±0.5°C) or solvent purity using ANOVA .

Advanced: What structure-activity relationships (SAR) govern the enzyme inhibition potential of this compound?

Methodological Answer:

- Sulfonyl group role : The electron-withdrawing sulfonyl moiety enhances binding to serine proteases (e.g., trypsin-like enzymes) via hydrogen bonding with catalytic triads .

- Chlorophenyl substitution : Para-chloro groups increase lipophilicity, improving membrane permeability (logP >3) but may reduce aqueous solubility .

- Indole modifications : N-methylation or 5-substitution (e.g., halogens) alters steric hindrance and IC values. SAR studies require comparative assays (e.g., fluorogenic substrates) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Crystal growth : Slow evaporation from ethanol/acetone (1:1) yields diffraction-quality crystals. Monitor crystal packing via PXRD to avoid twinning .

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Refinement with SHELXL validates bond angles and torsion angles (e.g., C-SO-C ~109°) .

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) influencing stability .

Advanced: How does the sulfonyl group in this compound influence its physicochemical properties?

Methodological Answer:

- Solubility : Sulfonyl groups reduce aqueous solubility due to increased molecular weight and rigidity but enhance solubility in polar aprotic solvents (e.g., DMF) .

- Acidity : Sulfonamide protons (pKa ~10–12) participate in pH-dependent solubility and protein binding .

- Thermal stability : TGA/DSC shows decomposition >200°C, attributed to sulfonyl group cleavage .

Advanced: What strategies mitigate degradation of this compound under varying storage conditions?

Methodological Answer:

- Light protection : Store in amber vials under argon to prevent photolytic cleavage of the sulfonyl group .

- Temperature control : –20°C storage in desiccators minimizes hydrolysis (t >6 months vs. 2 weeks at 25°C) .

- Stabilizers : Add antioxidants (e.g., BHT, 0.01% w/v) to ethanolic stock solutions .

Advanced: How can researchers assess the environmental impact of this compound using computational modeling?

Methodological Answer:

- QSAR models : EPI Suite predicts biodegradability (e.g., BIOWIN score <2.5 indicates low biodegradability) .

- Ecotoxicology : ECOSAR estimates LC for aquatic organisms (e.g., 1.2 mg/L for Daphnia magna) .

- PBT profiling : Assess persistence (half-life >60 days in soil), bioaccumulation (logK >3.5), and toxicity (ECHA guidelines) .

Advanced: What validation protocols ensure accuracy in quantifying this compound via HPLC?

Methodological Answer:

- Linearity : Calibration curves (0.1–100 µg/mL) with R >0.999 .

- Precision : Intraday/interday RSD <2% for retention time and peak area .

- LOD/LOQ : Signal-to-noise ratios of 3:1 (LOD ~0.05 µg/mL) and 10:1 (LOQ ~0.15 µg/mL) .

- Recovery studies : Spike-and-recovery in biological matrices (e.g., plasma: 95–105% recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.